molecular formula C24H35FO2 B1584648 [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester CAS No. 88878-50-6

[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester

Cat. No. B1584648
CAS RN: 88878-50-6
M. Wt: 374.5 g/mol
InChI Key: ZVCPJOLFAYLVER-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Esters, like “[1,1’-Bicyclohexyl]-4-carboxylic acid, 4’-pentyl-, 4-fluorophenyl ester”, can undergo various reactions. For instance, they can undergo hydrolysis under acidic or basic conditions, resulting in the formation of carboxylic acids and alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Esters are polar molecules but do not engage in hydrogen bonding, which affects their boiling points and solubility in water . The specific properties of “[1,1’-Bicyclohexyl]-4-carboxylic acid, 4’-pentyl-, 4-fluorophenyl ester” are not provided in the search results .

Scientific Research Applications

  • 4-(4-Fluorophenyl)benzoic acid

    • Method: It’s often used in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
  • 4-Fluorophenylboronic acid

    • Application: This compound is used as a reactant in Suzuki coupling, Pd-catalyzed direct arylation of pyrazoles with phenylboronic acids, and other reactions .
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole

    • Application: This compound is synthesized for its potential anti-cancer activity against breast cancer cell lines .
    • Method: The synthesis involves a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating .
    • Results: Molecular docking study showed that the binding affinity of the synthesized compound to human estrogen alpha receptor (ERα) was close to 4-OHT as a native ligand .
  • 4-Fluorophenylboronic acid

    • Application: This compound is used in various coupling reactions, including Suzuki coupling, Pd-catalyzed direct arylation of pyrazoles with phenylboronic acids, and others .
    • Method: The specific procedures can vary depending on the reaction, but generally involve mixing the reactants in a suitable solvent and heating under reflux .
    • Results: The products of these reactions are often biologically active compounds, which can be used in further research .
  • Pentafluorophenyl Esters

    • Application: Pentafluorophenyl (PFP) esters are useful for attaching fluorophores such as fluorescein or haptens to primary amines in biomolecules. They also are valuable in laboratory peptide synthesis .
    • Method: The specific procedures can vary depending on the reaction, but generally involve mixing the reactants in a suitable solvent and heating under reflux .
    • Results: PFP esters produce amide bonds as effectively as succinimidyl esters and various similar agents do, but PFP esters are particularly useful because they are less susceptible to spontaneous hydrolysis during conjugation reactions .
  • 4-Fluorophenylacetic Acid

    • Application: This compound is used in various chemical reactions as a reagent .
    • Method: It’s often used in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
    • Results: The outcomes of these reactions can vary greatly depending on the specific reactants and conditions used .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific safety and hazard information for “[1,1’-Bicyclohexyl]-4-carboxylic acid, 4’-pentyl-, 4-fluorophenyl ester” is not available in the search results .

properties

IUPAC Name

(4-fluorophenyl) 4-(4-pentylcyclohexyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35FO2/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)24(26)27-23-16-14-22(25)15-17-23/h14-21H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCPJOLFAYLVER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339703
Record name [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester

CAS RN

88878-50-6
Record name [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester
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[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester
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[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester
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[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester
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[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester
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[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester

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